molecular formula C23H18N2O5 B3659021 N~1~-{4-[5-(2-METHOXYPHENOXY)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]PHENYL}ACETAMIDE

N~1~-{4-[5-(2-METHOXYPHENOXY)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]PHENYL}ACETAMIDE

Cat. No.: B3659021
M. Wt: 402.4 g/mol
InChI Key: PPWYMDMJTRSVMA-UHFFFAOYSA-N
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Description

N~1~-{4-[5-(2-METHOXYPHENOXY)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]PHENYL}ACETAMIDE is a complex organic compound with a molecular formula of C24H20N2O5 This compound is known for its unique structure, which includes a methoxyphenoxy group and an isoindole moiety

Properties

IUPAC Name

N-[4-[5-(2-methoxyphenoxy)-1,3-dioxoisoindol-2-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5/c1-14(26)24-15-7-9-16(10-8-15)25-22(27)18-12-11-17(13-19(18)23(25)28)30-21-6-4-3-5-20(21)29-2/h3-13H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWYMDMJTRSVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{4-[5-(2-METHOXYPHENOXY)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]PHENYL}ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2-methoxyphenol with phthalic anhydride to form 5-(2-methoxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindole. This intermediate is then reacted with 4-aminophenylacetamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-{4-[5-(2-METHOXYPHENOXY)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The isoindole moiety can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The phenylacetamide group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include phenolic derivatives, dihydroisoindole compounds, and substituted phenylacetamides. These products can be further utilized in various applications depending on their chemical properties.

Scientific Research Applications

N~1~-{4-[5-(2-METHOXYPHENOXY)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]PHENYL}ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-{4-[5-(2-METHOXYPHENOXY)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenoxy and isoindole derivatives, such as:

  • N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide
  • 2-(4-Formyl-2-methoxyphenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide
  • Benzimidazole derivatives

Uniqueness

N~1~-{4-[5-(2-METHOXYPHENOXY)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]PHENYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy and isoindole moieties contribute to its versatility in various applications, making it a valuable compound in scientific research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-{4-[5-(2-METHOXYPHENOXY)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]PHENYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-{4-[5-(2-METHOXYPHENOXY)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]PHENYL}ACETAMIDE

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